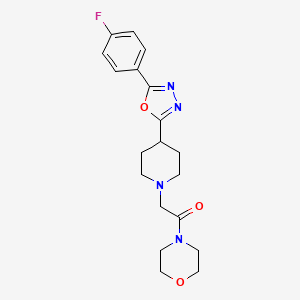
2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone is a useful research compound. Its molecular formula is C19H23FN4O3 and its molecular weight is 374.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole moiety is known for its potential in various therapeutic applications, including antibacterial, antifungal, and anticancer properties. This article aims to synthesize existing research findings regarding the biological activity of this specific compound.
Chemical Structure and Properties
The molecular formula of the compound is C19H22FN3O2, and it features a complex structure that includes a piperidine ring and a morpholino group. The presence of the 4-fluorophenyl and 1,3,4-oxadiazole moieties contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing oxadiazole derivatives exhibit significant biological activities. The following sections detail specific activities observed in studies involving similar structures.
Anticancer Activity
Several studies have reported on the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that derivatives with oxadiazole rings showed potent cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were notably low, indicating strong anti-proliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2a | MDA-MB-231 | 12.5 |
| 2b | HeLa | 15.0 |
| 2c | KG1a | 10.0 |
Antibacterial Activity
Oxadiazole derivatives have also been evaluated for their antibacterial properties:
- In vitro studies revealed that certain oxadiazole compounds exhibited significant antibacterial activity against Xanthomonas oryzae and Xanthomonas campestris, with EC50 values lower than those of standard antibiotics .
| Compound | Target Bacteria | EC50 (µg/mL) |
|---|---|---|
| 5u | Xoo | 31.40 |
| 5v | Xoc | 19.04 |
The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with specific enzymes or cellular pathways:
- Monoamine Oxidase (MAO) Inhibition : Some studies have indicated that piperazine and piperidine derivatives can act as MAO inhibitors, which are crucial in the treatment of depression and other neurological disorders. For example, compound 4e showed an IC50 value of 0.116 µM against MAO-A, significantly outperforming standard treatments like Moclobemide .
Case Study: Anticancer Efficacy
A recent investigation into the anticancer efficacy of oxadiazole derivatives involved synthesizing a series of compounds and evaluating their cytotoxicity against various cancer cell lines using MTT assays. The results indicated that modifications to the oxadiazole structure could enhance potency significantly.
Case Study: Antibacterial Properties
Another study focused on the synthesis of novel oxadiazole derivatives aimed at combating bacterial resistance. The compounds were tested against clinical strains of bacteria, demonstrating promising results that warrant further exploration in drug development.
特性
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c20-16-3-1-14(2-4-16)18-21-22-19(27-18)15-5-7-23(8-6-15)13-17(25)24-9-11-26-12-10-24/h1-4,15H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRPELZVLQASNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














